molecular formula C14H12F3N5O B2921154 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 306979-68-0

7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B2921154
M. Wt: 323.279
InChI Key: RXPWVZSANXRTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, has the molecular formula C14H12F3N5O and a molecular weight of 323.27 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: CC(C1=CC=NC2=NC(NN12)N)OC3=CC=CC(C(F)(F)F)=C3 . This indicates that the compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazolopyrimidine ring via an ethyl linker.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.27 and a molecular formula of C14H12F3N5O . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Ring-chain Isomerism and Heterocyclic Synthesis

Research into the cyclisation and ring-chain isomerism of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates has revealed a dependency on solvent and substituent length, leading to heterocyclic ring opening and formation of new compounds through isomerisation processes (Pryadeina et al., 2008).

Nitration and Heterocyclization

The nitration of azolo[1,5-a]pyrimidin-7-amines has been optimized to produce a series of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines, followed by their reduction and further heterocyclization. This work has expanded the potential for developing novel fused azolopteridines and azolopurines with significant yields, demonstrating versatility in synthesizing related heterocyclic compounds (Gazizov et al., 2020).

Synthesis in Supercritical Carbon Dioxide

A novel synthesis method has been developed for 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of antiviral drugs, using supercritical carbon dioxide. This method highlights the potential of using environmentally friendly solvents in pharmaceutical synthesis processes (Baklykov et al., 2019).

Tuberculostatic Activity

Structural analogs of triazolopyrimidines have been evaluated for their tuberculostatic activity, revealing significant potential as antituberculous agents. This research emphasizes the importance of exploring heterocyclic compounds for developing new treatments for tuberculosis (Titova et al., 2019).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols synthesized through three-component reactions have been investigated, indicating the potential of these compounds in developing new antimicrobial and antifungal agents (Komykhov et al., 2017).

Safety And Hazards

The specific safety and hazards associated with this compound are not detailed in the search results. As with any chemical, appropriate safety measures should be taken when handling it, and it should be used for research purposes only .

properties

IUPAC Name

7-[1-[3-(trifluoromethyl)phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O/c1-8(11-5-6-19-13-20-12(18)21-22(11)13)23-10-4-2-3-9(7-10)14(15,16)17/h2-8H,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPWVZSANXRTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.